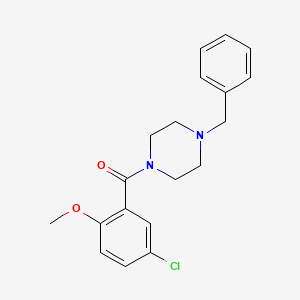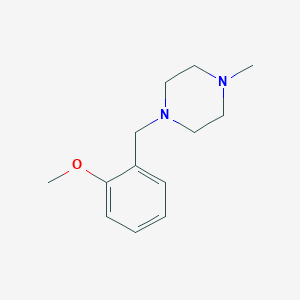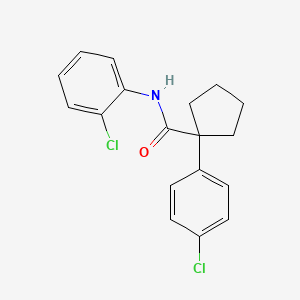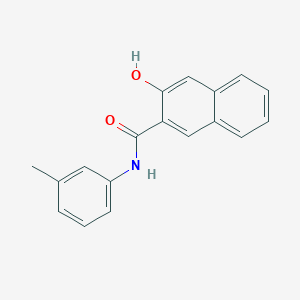
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease, and has also been investigated for its potential therapeutic uses in the treatment of other neurological disorders.
Mecanismo De Acción
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is then taken up by dopamine-producing neurons in the substantia nigra. MPP+ is toxic to these neurons, leading to their destruction and the subsequent development of Parkinson's-like symptoms.
Biochemical and Physiological Effects:
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione-induced neurotoxicity is characterized by the selective destruction of dopamine-producing neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the development of motor symptoms such as tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it can be used to create animal models of Parkinson's disease that closely mimic the human disease. This allows researchers to study the underlying mechanisms of the disease and to test potential treatments. However, 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione-induced neurotoxicity is a relatively acute model of Parkinson's disease, and may not accurately reflect the chronic nature of the disease in humans.
Direcciones Futuras
There are several future directions for research involving 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new animal models of Parkinson's disease that more accurately reflect the chronic nature of the disease in humans. Another area of interest is the investigation of potential therapeutic uses of 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione and related compounds in the treatment of other neurological disorders. Finally, there is ongoing research into the underlying mechanisms of 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione-induced neurotoxicity, with the goal of developing new treatments for Parkinson's disease and other related disorders.
Métodos De Síntesis
The synthesis of 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione) with sulfuric acid and methanol. This reaction produces 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione as a yellow crystalline solid, which can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research as a tool for studying Parkinson's disease. 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is able to selectively destroy dopamine-producing neurons in the substantia nigra region of the brain, leading to the development of motor symptoms similar to those seen in Parkinson's disease. This has allowed researchers to develop animal models of Parkinson's disease, which can be used to study the underlying mechanisms of the disease and to test potential treatments.
Propiedades
IUPAC Name |
3-methyl-8-methylsulfanyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-5(2)14-6-7(11-10(14)17-4)13(3)9(16)12-8(6)15/h5H,1-4H3,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNLIQWJJJKFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5728348 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)


![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)

![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)


![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)
![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
